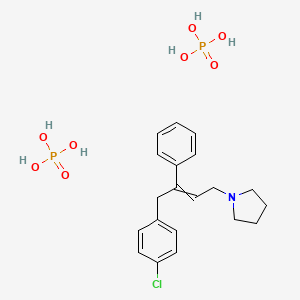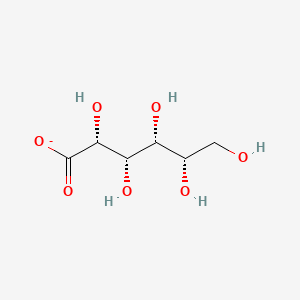
Calcium
Overview
Description
Calcium is a chemical element represented by the symbol “Ca” and has an atomic number of 20. It is an alkaline earth metal and is essential for living organisms, particularly in cell physiology. This compound is the most abundant metallic element in the human body and the fifth most abundant element in Earth’s crust . It is best known for its role in forming strong bones and teeth. This compound is a reactive metal that forms a dark oxide-nitride layer when exposed to air .
Synthetic Routes and Reaction Conditions:
Electrolysis of this compound Chloride: this compound can be prepared by the electrolysis of molten this compound chloride. This method involves passing an electric current through molten this compound chloride, resulting in the deposition of this compound at the cathode and the release of chlorine gas at the anode.
Reduction of this compound Oxide: Another method involves the reduction of this compound oxide with aluminum at high temperatures
Industrial Production Methods:
Lime Production: Industrially, this compound is produced by heating limestone (this compound carbonate) in a lime kiln to produce this compound oxide (quicklime) and carbon dioxide. The this compound oxide is then reduced with aluminum to produce metallic this compound.
This compound Carbide Production: this compound carbide is produced by heating a mixture of lime and coke in an electric arc furnace. The this compound carbide is then hydrolyzed to produce acetylene gas and this compound hydroxide.
Types of Reactions:
Oxidation: this compound reacts with oxygen to form this compound oxide (CaO). This reaction is exothermic and produces a bright white light. [ 2 \text{Ca} + \text{O}_2 \rightarrow 2 \text{CaO} ]
Reduction: this compound can be reduced from its compounds using strong reducing agents like aluminum.
Substitution: this compound reacts with water to form this compound hydroxide and hydrogen gas. [ \text{Ca} + 2 \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2 ]
Common Reagents and Conditions:
Hydrochloric Acid: this compound reacts with hydrochloric acid to form this compound chloride and hydrogen gas. [ \text{Ca} + 2 \text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2 ]
Halogens: this compound reacts with halogens like chlorine to form this compound halides. [ \text{Ca} + \text{Cl}_2 \rightarrow \text{CaCl}_2 ]
Major Products:
- This compound Oxide (CaO)
- This compound Hydroxide (Ca(OH)_2)
- This compound Chloride (CaCl_2)
Chemistry:
- Catalysis: this compound compounds are used as catalysts in various chemical reactions.
- Water Treatment: this compound hydroxide is used to neutralize acidic water in water treatment plants.
Biology:
- Bone Health: this compound is essential for the development and maintenance of strong bones and teeth.
- Cell Signaling: this compound ions (Ca²⁺) act as secondary messengers in various cellular processes, including muscle contraction and neurotransmitter release .
Medicine:
- This compound Supplements: this compound carbonate and this compound citrate are commonly used as dietary supplements to prevent and treat this compound deficiencies.
- Antacids: this compound carbonate is used as an antacid to relieve heartburn and acid indigestion .
Industry:
- Construction: this compound oxide is a key ingredient in cement and is used in various construction materials.
- Glass Manufacturing: this compound carbonate is used as a raw material in the production of glass.
Mechanism of Action
Target of Action
Elemental calcium, or simply this compound, is a vital mineral found in various over-the-counter supplements or prescription formulations used for the treatment of specific medical conditions related to this compound deficiency . It plays a crucial role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . The primary targets of this compound are the skeletal system, muscular system, and the nervous system .
Mode of Action
This compound interacts with its targets in several ways. It acts as a second messenger in signal induction pathways , plays a vital role in neurotransmitter release from neurons , and is essential for the contraction of all muscle cell types . It also serves as a cofactor in many enzymes . In the skeletal system, it is involved in bone health and signaling cascades .
Biochemical Pathways
This compound is involved in numerous biochemical pathways. It is critical for maintaining the potential difference across excitable cell membranes, for protein synthesis, and for bone formation . It is also involved in blood coagulation where it is released early in stage 1 during the blood coagulation process . Furthermore, this compound is essential for the excitation–contraction coupling process in both skeletal and smooth muscle .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed in the duodenum and is dependent on calcitriol and vitamin D . The best-absorbed form of this compound from a pill is a this compound salt like carbonate or phosphate . This compound gluconate and this compound lactate are absorbed well by pregnant women . Seniors absorb this compound lactate, gluconate, and citrate better unless they take their this compound supplement with a full breakfast . This compound is primarily distributed in the skeleton (99%) and is excreted primarily through feces (75%; as unabsorbed this compound salts) and urine (20%) .
Result of Action
The action of this compound results in several molecular and cellular effects. It is vital in cell signaling, muscular contractions, bone health, and signaling cascades . It plays a crucial role in maintaining a healthy skeleton . Moreover, it is involved in nerve transmission and muscle function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is increased in an acidic environment . Dietary this compound intake is also a significant factor influencing this compound’s action. Low this compound intake may be a risk factor in the development of osteoporosis . Furthermore, the presence of vitamin D is crucial for the absorption of this compound .
Comparison with Similar Compounds
- Magnesium (Mg): Like calcium, magnesium is an alkaline earth metal and is essential for living organisms. It is involved in over 300 enzymatic reactions in the body.
- Strontium (Sr): Strontium is chemically similar to this compound and is used in the treatment of osteoporosis.
- Barium (Ba): Barium is another alkaline earth metal with similar chemical properties to this compound but is more reactive.
Uniqueness of this compound:
- Biological Importance: this compound is unique in its critical role in bone health and cellular signaling.
- Abundance: this compound is more abundant in the Earth’s crust and in the human body compared to its similar compounds .
This compound’s versatility and essential role in various biological and industrial processes make it a compound of significant interest in scientific research and practical applications.
Properties
IUPAC Name |
calcium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPQYMZQTOCNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037638 | |
| Record name | Calcium ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14127-61-8, 7440-70-2 | |
| Record name | Calcium(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14127-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014127618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14577 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Calcium ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M83C4R6ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
850 °C | |
| Record name | Calcium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)



![1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1239265.png)








